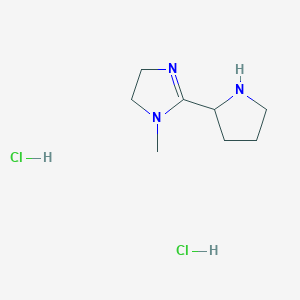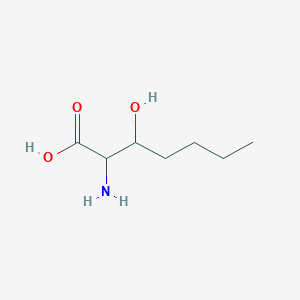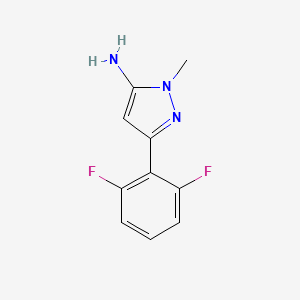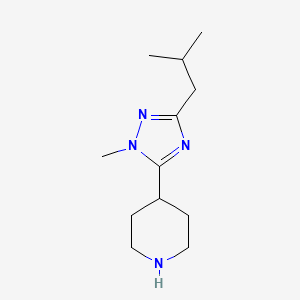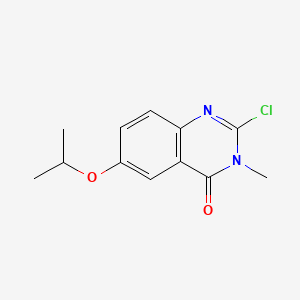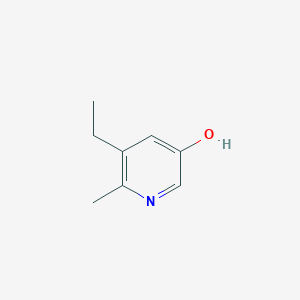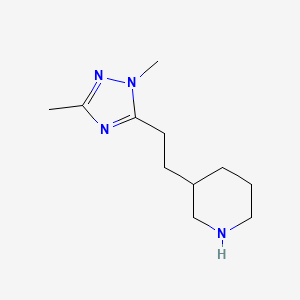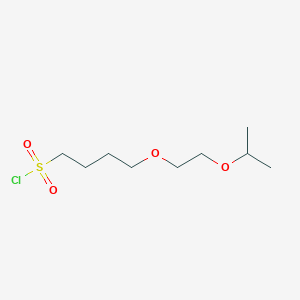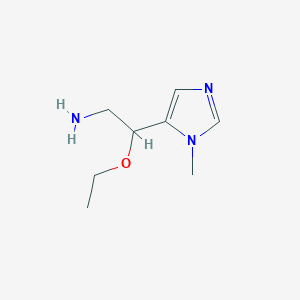![molecular formula C9H11ClN2O2S2 B13624272 1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)
1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride is a complex heterocyclic compound that features both imidazole and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thiazole and imidazole derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. These methods often employ advanced techniques such as microwave-assisted synthesis and high-throughput screening to identify the most efficient reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamide or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which have various applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as electroluminescent materials for OLED devices
Mécanisme D'action
The mechanism of action of 1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure and have been studied for their biological activities, including antimicrobial and anticancer properties.
Benzo[d]imidazo[2,1-b]thiazoles: These derivatives have shown potential as antimycobacterial agents and are structurally related to the compound .
Uniqueness
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H11ClN2O2S2 |
|---|---|
Poids moléculaire |
278.8 g/mol |
Nom IUPAC |
1-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H11ClN2O2S2/c10-16(13,14)9(1-2-9)5-7-6-15-8-11-3-4-12(7)8/h6H,1-5H2 |
Clé InChI |
ZHSJTIXUGWNZMM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CSC3=NCCN23)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


